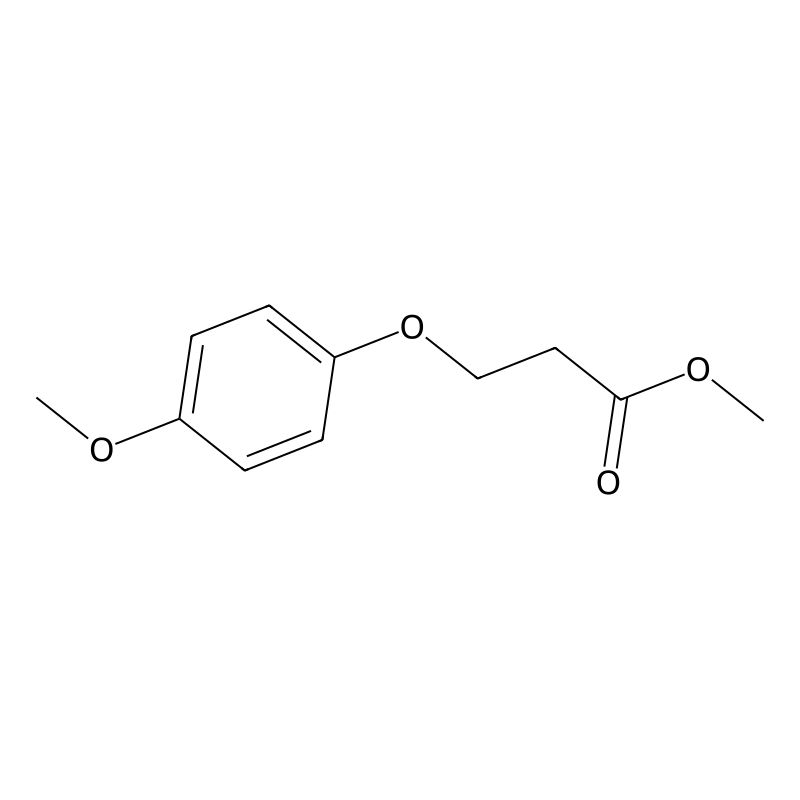Methyl 3-(4-methoxyphenoxy)propanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Plant Growth and Secondary Metabolite Accumulation
Scientific Field: Plant Physiology
Summary of Application: Methyl 3-(4-hydroxyphenyl) propionate (MHPP) is known to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in plants.
Results: MHPP reduces primary root growth but markedly induces lateral root formation in perilla seedlings.
Modulation of Root System Architecture
Scientific Field: Plant Developmental Biology
Summary of Application: MHPP functions as a modulator of the root system architecture (RSA) by inhibiting primary root (PR) elongation and promoting lateral root formation.
Methods of Application: The study involved observing the effects of MHPP on Arabidopsis thaliana, a model organism in plant biology.
Results: MHPP inhibits PR elongation in Arabidopsis by elevating the levels of auxin expression and signaling.
Preparation of G Protein-Coupled Receptor 40 Agonists
Scientific Field: Medicinal Chemistry
Nitrification Inhibition
Scientific Field: Soil Science
Summary of Application: Methyl 3-(4-hydroxyphenyl) propionate (MHPP) is known to function as a biological nitrification inhibitor (BNI), reducing nitrogen loss by suppressing soil nitrification.
Results: MHPP inhibited 18.3–55.5% of the gross nitrification rate in the acidic soil and 14.1–20.2% in the calcareous soil.
Methyl 3-(4-methoxyphenoxy)propanoate is an organic compound with the molecular formula . It is characterized by the presence of a methoxy group and a phenoxy group attached to a propanoate backbone. This compound exhibits notable aromatic properties and is often utilized in chemical and biological research due to its unique structure and reactivity. Methyl 3-(4-methoxyphenoxy)propanoate can be found in natural products, such as those derived from fungi like Irpex lacteus .
- Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
- Reduction: The ester group can be reduced to an alcohol.
- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride, among others. The products formed from these reactions can vary depending on the conditions and reagents used .
Research indicates that methyl 3-(4-methoxyphenoxy)propanoate possesses potential biological activities, particularly in antioxidant properties. It may scavenge free radicals and inhibit oxidative stress, which is beneficial in various cellular processes. Additionally, studies have explored its possible anti-inflammatory and anticancer effects, suggesting that it interacts with specific molecular targets relevant to these biological pathways .
Several synthetic methods exist for producing methyl 3-(4-methoxyphenoxy)propanoate:
- Esterification: A common approach involves the esterification of 3-(4-methoxyphenol)propanoic acid with methanol in the presence of an acid catalyst like sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion.
- Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Purification methods such as distillation or crystallization are often used to obtain high-purity products .
Methyl 3-(4-methoxyphenoxy)propanoate has diverse applications across various fields:
- Chemistry: Serves as a building block in organic synthesis and as a precursor for more complex molecules.
- Biology: Investigated for its potential antioxidant properties and role in biological pathways.
- Medicine: Explored for therapeutic effects, including anti-inflammatory and anticancer activities.
- Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic characteristics .
Studies on methyl 3-(4-methoxyphenoxy)propanoate have focused on its interactions with various molecular targets. Its antioxidant activity is attributed to its ability to scavenge free radicals, thus modulating oxidative stress levels within cells. Furthermore, it may influence enzyme activity and receptor interactions, indicating a broader role in cellular signaling pathways .
Methyl 3-(4-methoxyphenoxy)propanoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate | Contains a hydroxy group instead of phenoxy | |
| Ethyl 3-(4-methoxyphenoxy)propanoate | Ethyl instead of methyl group | |
| Methyl 3-(dimethylcarbamoyl)-3-(4-methoxyphenoxy)-2-hydroxy-2-methylpropanoate | Contains a dimethylcarbamoyl group |
Methyl 3-(4-methoxyphenoxy)propanoate is unique due to its specific combination of functional groups, which contributes to its distinct biological activities and applications compared to other similar compounds .








